Cas no 89021-94-3 (1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide)

1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide structure
89021-94-3 structure
Product Name:1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide
CAS No:89021-94-3
MF:C10H16N2O2S
MW:228.311241149902
CID:615653
PubChem ID:13286114
Update Time:2025-04-19

1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanesulfonamide, 4-amino-N-(1-methylethyl)-
    • 1-(4-aminophenyl)-N-propan-2-ylmethanesulfonamide
    • DTXSID00534774
    • 4-Amino-N-(1-methylethyl)benzenemethanesulphonamide
    • SCHEMBL2993430
    • 89021-94-3
    • YHOGRHPIAMIQLY-UHFFFAOYSA-N
    • NS-02915
    • 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide
    • AKOS009226972
    • Inchi: 1S/C10H16N2O2S/c1-8(2)12-15(13,14)7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3
    • InChI Key: YHOGRHPIAMIQLY-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC(=CC=1)N)(NC(C)C)(=O)=O

Computed Properties

  • Exact Mass: 228.09324893g/mol
  • Monoisotopic Mass: 228.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 80.6Ų

1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide Pricemore >>

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